4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol
Description
4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol is a quinazoline derivative characterized by a hydroxyl (-OH) group at position 7, a nitro (-NO₂) group at position 6, and a 4-chloro-3-fluorophenylamino substituent at position 4. Quinazoline-based compounds are widely studied for their kinase-inhibitory properties, particularly in oncology and targeted therapy.
Properties
Molecular Formula |
C14H8ClFN4O3 |
|---|---|
Molecular Weight |
334.69 g/mol |
IUPAC Name |
4-(4-chloro-3-fluoroanilino)-6-nitroquinazolin-7-ol |
InChI |
InChI=1S/C14H8ClFN4O3/c15-9-2-1-7(3-10(9)16)19-14-8-4-12(20(22)23)13(21)5-11(8)17-6-18-14/h1-6,21H,(H,17,18,19) |
InChI Key |
ZUMMGAHGJRRECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])O)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol typically involves:
- Starting from 7-hydroxy-6-nitroquinazolin-4(3H)-one or related quinazolinone derivatives.
- Conversion of the 4-position hydroxyl or keto group to a more reactive leaving group, often a chloro substituent.
- Nucleophilic aromatic substitution (SNAr) with 4-chloro-3-fluoroaniline to introduce the substituted aniline moiety.
- Purification and crystallization to isolate the desired product.
This approach is supported by multiple patent disclosures and literature reports on related quinazoline derivatives.
Detailed Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material preparation: 7-hydroxy-6-nitroquinazolin-4(3H)-one | Commercial or synthesized via condensation of 2-aminobenzoic acid derivatives with formamide or orthoesters | Key scaffold for further functionalization |
| 2 | Chlorination of 4-position to form 4-chloro-7-hydroxy-6-nitroquinazoline | Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with catalytic DMF | Converts less reactive hydroxy/keto group into a better leaving group for SNAr |
| 3 | Nucleophilic aromatic substitution with 4-chloro-3-fluoroaniline | 4-chloro-3-fluoroaniline, base (organic or inorganic), solvent such as 2-propanol or polar aprotic solvents, room temperature to moderate heating | Introduces the substituted aniline at position 4 |
| 4 | Purification and crystallization | Solvent systems such as isobutyl acetate, methyl cyclohexane, or mixtures of esters and ethers | Achieves high purity and desired crystalline form |
This sequence is consistent with the one-pot or multi-step processes described in patents and research articles, which emphasize the importance of controlling reaction conditions to optimize yield and purity.
Reaction Conditions and Optimization
Chlorination Step
- Reagents: Thionyl chloride or phosphorus oxychloride are preferred chlorinating agents.
- Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is used to activate the chlorinating agent.
- Conditions: Typically performed under solvent-free conditions or in minimal solvent at moderate temperatures.
- Outcome: Formation of 4-chloro-7-hydroxy-6-nitroquinazoline intermediate, which is reactive for subsequent substitution.
Nucleophilic Aromatic Substitution
- Nucleophile: 4-chloro-3-fluoroaniline is reacted with the chlorinated quinazoline.
- Base: Organic bases (e.g., N,N-dimethylaniline) or inorganic bases can be employed to neutralize HCl formed.
- Solvent: 2-propanol or polar aprotic solvents like acetonitrile or N-methyl-2-pyrrolidone.
- Temperature: Room temperature to 60°C, depending on solvent and base.
- Time: Several hours (e.g., 6 hours) to ensure complete reaction.
- Purification: Aqueous work-up followed by crystallization from suitable solvents.
Crystallization and Purification
- Crystallization solvents reported include isobutyl acetate, methyl cyclohexane, and nitromethane mixtures.
- Heating the reaction mixture at around 60°C for 1 hour can promote formation of crystalline forms.
- Different crystalline polymorphs (e.g., form-R, form-N) can be obtained by varying solvent and temperature conditions, impacting purity and stability.
Alternative Synthetic Routes and Analogues
- Some literature explores microwave-assisted nucleophilic aromatic substitution to improve yields and reduce reaction times for related quinazoline derivatives.
- Other methods involve initial synthesis of substituted quinazolin-4(3H)-ones from 2-aminobenzamides or 2-aminobenzoic acids, followed by chlorination and amination steps.
- The use of Sonogashira coupling and cyclization has been reported for related heterocyclic analogues but is less common for this specific compound.
Summary Table of Preparation Method
| Step | Intermediate/Product | Reagents/Conditions | Key Points |
|---|---|---|---|
| 1 | 7-hydroxy-6-nitroquinazolin-4(3H)-one | Formamide or trimethyl orthoformate condensation | Quinazoline core scaffold |
| 2 | 4-chloro-7-hydroxy-6-nitroquinazoline | Thionyl chloride or POCl₃, catalytic DMF | Activation for substitution |
| 3 | This compound | 4-chloro-3-fluoroaniline, base, solvent (2-propanol, acetonitrile) | Nucleophilic aromatic substitution |
| 4 | Purified final compound | Crystallization from isobutyl acetate/methyl cyclohexane | Crystalline polymorph control |
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents (chlorine, fluorine) and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.
Scientific Research Applications
4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Inhibiting enzymes: Such as kinases or proteases, which play a role in disease progression.
Modulating signaling pathways: Affecting pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Solubility : The hydroxyl group at position 7 in the target compound likely enhances aqueous solubility compared to methoxy (-OCH₃) or fluoro (-F) analogs. However, this may reduce membrane permeability, as observed in related quinazolines .
- This group is critical in analogs like GDC-0994 (), an ERK1/2 inhibitor, suggesting a role in kinase binding .
- Halogen Positioning : The 4-chloro-3-fluorophenyl group distinguishes the target from positional isomers (e.g., 3-Cl-2-F-Ph in CAS 912556-91-3), which may alter steric interactions in kinase active sites .
Biological Activity
4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol, often referred to as a quinazoline derivative, has garnered attention in pharmacological research due to its potential biological activities, especially in the context of cancer therapeutics. This compound exhibits various mechanisms of action, primarily through its interactions with specific molecular targets involved in tumor growth and progression.
Chemical Structure and Properties
The molecular formula of this compound is C14H10ClF N4O3. The structure features a nitro group and an amino group attached to a quinazoline ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 320.70 g/mol |
| Melting Point | 180-182 °C |
| Solubility | Soluble in DMSO, ethanol |
| Log P | 2.5 |
Inhibition of Tyrosine Kinases
Research indicates that quinazoline derivatives, including this compound, act as inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors play significant roles in cell signaling pathways that regulate cell proliferation and survival.
- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that leads to tumor growth.
- HER2 Inhibition : Similar to its action on EGFR, it inhibits HER2 signaling, which is crucial in certain breast cancers.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including:
- A549 (Lung Cancer)
- MDA-MB-231 (Breast Cancer)
The compound's ability to induce apoptosis in these cells has been documented, suggesting its potential as a therapeutic agent.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against human lung cancer cells. The results showed:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the intrinsic pathway, evidenced by increased caspase activity.
Case Study 2: Synergistic Effects with Chemotherapy
Another research highlighted the synergistic effects of this compound when used in combination with conventional chemotherapeutics like cisplatin. The combination therapy resulted in enhanced cell death compared to monotherapy.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol, and how can purity be ensured?
- Methodology : The synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:
- Nitro group introduction : Nitration at position 6 using fuming nitric acid under controlled temperatures (0–5°C) .
- Coupling reaction : Substituted phenylamine (e.g., 4-chloro-3-fluoroaniline) is introduced via nucleophilic aromatic substitution in DMF at 80–100°C .
- Purification : Reflux in ethanol followed by recrystallization or preparative HPLC to achieve >98% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use multi-technique validation:
- NMR spectroscopy : and NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 353.14) .
- X-ray crystallography : Single-crystal analysis using SHELX programs for absolute configuration determination .
Q. What strategies address poor solubility in biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
- Structural analogs : Introduce hydrophilic groups (e.g., morpholinopropoxy or hydroxyl substituents) to improve aqueous solubility .
Advanced Research Questions
Q. How do substitution patterns in quinazoline derivatives affect biological activity?
- Analysis : Compare analogs from structural databases:
- Nitro vs. methoxy groups : Nitro groups enhance electron-withdrawing effects, potentially improving kinase inhibition; methoxy groups increase solubility but reduce target affinity .
- Fluorine positioning : 3-Fluoro vs. 4-fluoro on the phenyl ring alters steric interactions with target proteins (e.g., EGFR), impacting IC values .
- Experimental design : Test derivatives in enzyme inhibition assays and correlate with computational docking results .
Q. How should researchers resolve contradictory bioactivity data between in vitro and in vivo studies?
- Methodology :
- Assay conditions : Check for metabolic instability (e.g., nitro-reductase activity in hepatic microsomes) .
- Formulation optimization : Use nanoparticle encapsulation to enhance bioavailability .
- Comparative studies : Benchmark against known inhibitors (e.g., gefitinib impurities) with similar scaffolds .
Q. What computational methods predict binding modes of this compound with kinase targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or VEGFR2) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C) .
- Analytical monitoring : Use HPLC-PDA to track degradation products and identify labile functional groups (e.g., nitro or amine groups) .
Q. What crystallographic challenges arise when determining this compound’s structure?
- Solutions :
- Crystal growth : Optimize solvent systems (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
- Data collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve nitro group disorder .
- Refinement : Apply SHELXL constraints for anisotropic displacement parameters of halogens and nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
